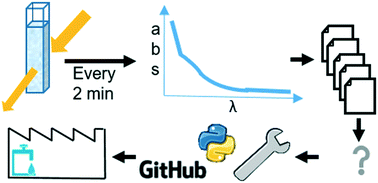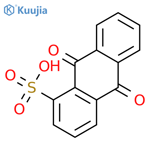AbspectroscoPY, a Python toolbox for absorbance-based sensor data in water quality monitoring†
Environmental Science: Water Research & Technology Pub Date: 2022-02-23 DOI: 10.1039/D1EW00416F
Abstract
The long-term trend of increasing natural organic matter (NOM) in boreal and north European surface waters represents an economic and environmental challenge for drinking water treatment plants (DWTPs). High-frequency measurements from absorbance-based online spectrophotometers are often used in modern DWTPs to measure the chromophoric fraction of dissolved organic matter (CDOM) over time. These data contain valuable information that can be used to optimise NOM removal at various stages of treatment and/or diagnose the causes of underperformance at the DWTP. However, automated monitoring systems generate large datasets that need careful preprocessing, followed by variable selection and signal processing before interpretation. In this work we introduce AbspectroscoPY (“Absorbance spectroscopic analysis in Python”), a Python toolbox for processing time-series datasets collected by in situ spectrophotometers. The toolbox addresses some of the main challenges in data preprocessing by handling duplicates, systematic time shifts, baseline corrections and outliers. It contains automated functions to compute a range of spectral metrics for the time-series data, including absorbance ratios, exponential fits, slope ratios and spectral slope curves. To demonstrate its utility, AbspectroscoPY was applied to 15-month datasets from three online spectrophotometers in a drinking water treatment plant. Despite only small variations in surface water quality over the time period, variability in the spectrophotometric profiles of treated water could be identified, quantified and related to lake turnover or operational changes in the DWTP. This toolbox represents a step toward automated early warning systems for detecting and responding to potential threats to treatment performance caused by rapid changes in incoming water quality.


Recommended Literature
- [1] Controllable drug release and effective intracellular accumulation highlighted by anisotropic biodegradable PLGE nanoparticles†
- [2] Studies on derivative fluorimetry. Part I. Determination of trace amounts of samarium, europium and terbium
- [3] A hydrothermally stable Zn(ii)-based metal–organic framework: structural modulation and gas adsorption†
- [4] A general synthetic route to nanofibers of polyaniline derivatives
- [5] A facile method of synthesizing size-controlled hollow cyanoacrylate nanoparticles for transparent superhydrophobic/oleophobic surfaces†
- [6] Controllable crystal growth of a NiCo-LDH nanostructure anchored onto KCu7S4 nanowires via a facile solvothermal method for supercapacitor application†
- [7] Compositional analysis of organosolv poplar lignin by using high-performance liquid chromatography/high-resolution multi-stage tandem mass spectrometry†
- [8] Mid-infrared response of PbS colloidal quantum dot solids†
- [9] Bacteria repellent protein hydrogel decorated with tunable, isotropic, nano-on-micro hierarchical microbump array†
- [10] Phenothiazine and triphenylamine-based fluorescent Schiff bases for the dual application of white light generation and H2O2 sensing†










